Rosuvastatin calcium impurity E [EP]

Catalog No.
S3613539
CAS No.
2226413-61-0
M.F
C38H46F2N6O9S2
M. Wt
832.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosuvastatin calcium impurity E [EP]

CAS Number

2226413-61-0

Product Name

Rosuvastatin calcium impurity E [EP]

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C38H46F2N6O9S2

Molecular Weight

832.9 g/mol

InChI

InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1

InChI Key

MWYNOQUFUVPRSK-KTLASYKKSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O

Rosuvastatin calcium impurity E, also known as the (3R,5R) chiral isomer impurity, is a significant byproduct formed during the synthesis of rosuvastatin calcium, a widely used statin for managing cholesterol levels. This impurity has garnered attention due to its implications in the quality control processes of pharmaceutical manufacturing. Rosuvastatin calcium is recognized for its potent inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The presence of impurities like rosuvastatin calcium impurity E can affect the efficacy and safety profiles of the final drug product, necessitating thorough analysis and monitoring during production .

  • RCIE is not intended for therapeutic use, and its mechanism of action within the body is not a primary focus of scientific research.
  • The mechanism of action of rosuvastatin calcium, however, is well documented and explores how it lowers cholesterol levels.
  • Research on the safety and hazards of RCIE is crucial for ensuring the safety of rosuvastatin calcium medications.
  • Studies investigate the potential toxicity and how RCIE might affect the overall safety profile of rosuvastatin calcium [].

Additional Information

  • Research on Rosuvastatin calcium impurity E (EP) is ongoing, and new information may emerge over time.
  • Scientific databases like PubMed can be a valuable resource for finding the latest research on this topic.

Scientific research on rosuvastatin calcium impurity E [EP] is primarily focused on its:**

  • Characterization

    Researchers are interested in the chemical and physical properties of the impurity to ensure accurate identification and quantification. This information is important for maintaining the quality and purity of rosuvastatin drug products. [Source: European Pharmacopoeia () monographs on rosuvastatin calcium]

  • Impact on drug stability

    Some impurities can affect the stability of a drug product over time. Researchers may investigate how the presence of rosuvastatin calcium impurity E [EP] influences the shelf life or degradation of rosuvastatin medications. [Source: ICH Q3A Impurities in New Drug Substances ()]

  • Toxicological assessment

    Although present at low levels, researchers may evaluate the potential toxicity of rosuvastatin calcium impurity E [EP] to ensure the safety of the drug product. [Source: ICH S3A Impurities Testing Guidelines ()]

During the synthesis of rosuvastatin calcium. The process typically includes:

  • Deprotection Reaction: The initial step involves the removal of protecting groups from precursor compounds using dilute hydrochloric acid in an organic solvent.
  • Oxidation: The deprotected compound is then oxidized using manganese dioxide to yield an intermediate compound.
  • Hydrolysis: A secondary hydrolysis reaction occurs, where sodium hydroxide is introduced to facilitate further transformation of the intermediate.
  • Calcium Salification: Finally, a calcium source (such as calcium chloride) is added to form the calcium salt of the impurity .

These reactions highlight the complexity involved in synthesizing rosuvastatin calcium and controlling its impurities.

The synthesis methods for rosuvastatin calcium impurity E have been documented in several patents and research articles. Key methods include:

  • One-Pot Synthesis: A streamlined approach where all reactions occur in a single vessel, minimizing handling and potential contamination.
  • Stepwise Synthesis: Involves multiple steps where intermediates are isolated and purified before proceeding to subsequent reactions.
  • Oxidative and Hydrolytic Steps: Utilizing reagents like manganese dioxide for oxidation and sodium hydroxide for hydrolysis to achieve desired transformations .

These methods emphasize efficiency and purity, critical factors in pharmaceutical production.

Rosuvastatin calcium impurity E primarily serves as a reference standard in analytical chemistry for quality control purposes. Its identification and quantification are vital for:

  • Quality Assurance: Ensuring that pharmaceutical products meet regulatory standards for purity.
  • Stability Studies: Understanding how impurities affect the stability and shelf-life of drug formulations.
  • Pharmacokinetic Studies: Evaluating how impurities might influence drug metabolism and efficacy in clinical settings .

Interaction studies involving rosuvastatin calcium impurity E focus on its potential effects when co-administered with other drugs or substances. These studies are essential for understanding:

  • Drug-Drug Interactions: How impurities may alter the pharmacokinetics or pharmacodynamics of concomitantly administered medications.
  • Toxicological Profiles: Assessing whether impurities contribute to adverse effects observed in clinical trials or post-marketing surveillance .

Such studies are crucial for ensuring patient safety and optimizing therapeutic strategies.

Rosuvastatin calcium impurity E can be compared with several other statins and their respective impurities. Below is a table highlighting similar compounds:

Compound NameStructure TypeUnique Characteristics
Atorvastatin CalciumStatinKnown for its potency and extensive clinical use
SimvastatinStatinDerived from fermentation; less potent than rosuvastatin
LovastatinStatinFirst statin discovered; less selective than rosuvastatin
Rosuvastatin CalciumStatinSuperior LDL-C reduction; unique chiral structure
Rosuvastatin Impurity AImpurityRelated structural features but different biological activity
Rosuvastatin Impurity BImpuritySimilar formation pathway but distinct chemical properties

Rosuvastatin calcium impurity E stands out due to its specific chiral configuration (3R,5R), which may impart unique interactions within biological systems compared to other statins and their impurities .

XLogP3

3.2

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

832.27357574 g/mol

Monoisotopic Mass

832.27357574 g/mol

Heavy Atom Count

57

Dates

Modify: 2024-04-14

Explore Compound Types